molecular formula C6H3F3INO B12093116 2-Iodo-5-(trifluoromethoxy)pyridine

2-Iodo-5-(trifluoromethoxy)pyridine

Cat. No.: B12093116
M. Wt: 288.99 g/mol
InChI Key: MANZEFJWBVKCBQ-UHFFFAOYSA-N
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Description

2-Iodo-5-(trifluoromethoxy)pyridine is an organofluorine compound with the molecular formula C6H3F3INO It is a derivative of pyridine, characterized by the presence of an iodine atom at the 2-position and a trifluoromethoxy group at the 5-position

Preparation Methods

The synthesis of 2-Iodo-5-(trifluoromethoxy)pyridine typically involves the introduction of the iodine and trifluoromethoxy groups onto a pyridine ring. One common synthetic route includes the iodination of 5-(trifluoromethoxy)pyridine using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the iodination process .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .

Chemical Reactions Analysis

2-Iodo-5-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

2-Iodo-5-(trifluoromethoxy)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-5-(trifluoromethoxy)pyridine involves its interaction with various molecular targets and pathways. The trifluoromethoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. The iodine atom can participate in halogen bonding, which is important in molecular recognition and binding processes .

Comparison with Similar Compounds

2-Iodo-5-(trifluoromethoxy)pyridine can be compared with other halogenated pyridines, such as:

The uniqueness of this compound lies in the combination of the iodine and trifluoromethoxy groups, which provide distinct electronic and steric properties that can be exploited in various chemical and biological applications.

Properties

Molecular Formula

C6H3F3INO

Molecular Weight

288.99 g/mol

IUPAC Name

2-iodo-5-(trifluoromethoxy)pyridine

InChI

InChI=1S/C6H3F3INO/c7-6(8,9)12-4-1-2-5(10)11-3-4/h1-3H

InChI Key

MANZEFJWBVKCBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OC(F)(F)F)I

Origin of Product

United States

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